![molecular formula C18H19Cl2N3O B3896536 (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine CAS No. 5885-58-5](/img/structure/B3896536.png)
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Overview
Description
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is a synthetic organic compound that belongs to the class of imines. This compound features a dichlorophenyl group and a methoxyphenyl group connected through a piperazine ring. Compounds of this nature are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Attachment of the Dichlorophenyl Group: The piperazine intermediate is then reacted with 2,4-dichlorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the imine linkage.
Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction using 2-methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of neurological disorders or as antimicrobial agents.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with various neurotransmitter receptors, which could influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-chlorophenyl)piperazin-1-yl]methanimine
- (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-hydroxyphenyl)piperazin-1-yl]methanimine
Uniqueness
The presence of the methoxy group in (Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-24-18-5-3-2-4-17(18)22-8-10-23(11-9-22)21-13-14-6-7-15(19)12-16(14)20/h2-7,12-13H,8-11H2,1H3/b21-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYIGEUWVPETFW-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417209 | |
Record name | ST50063574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5885-58-5 | |
Record name | ST50063574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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